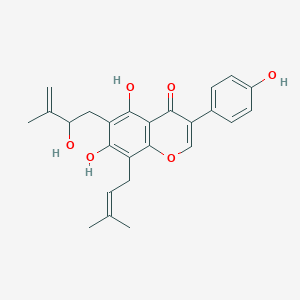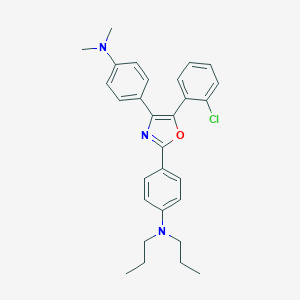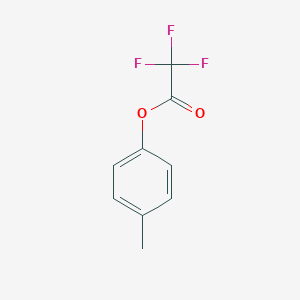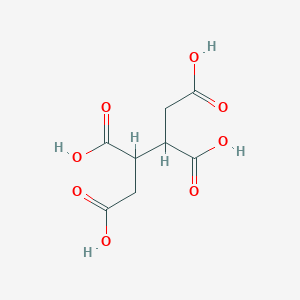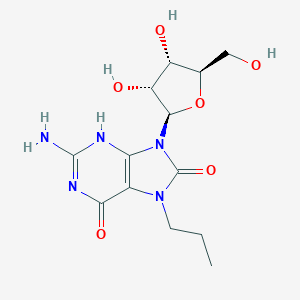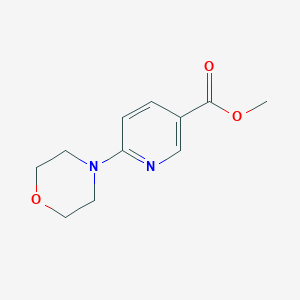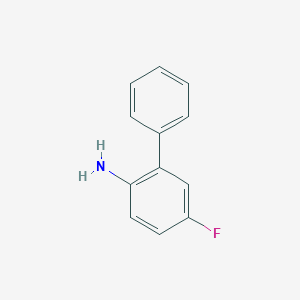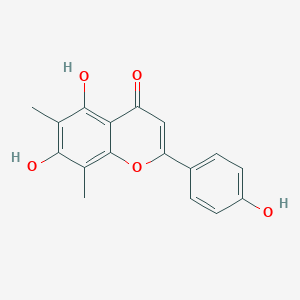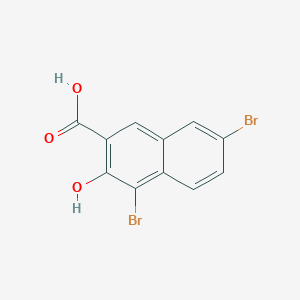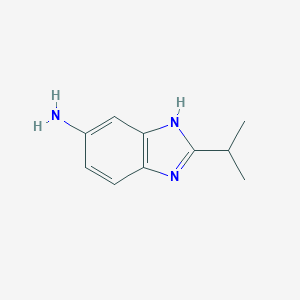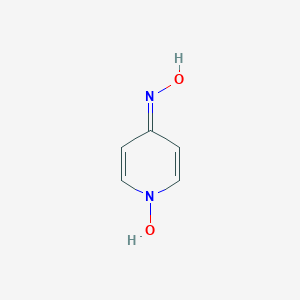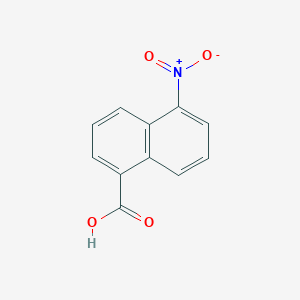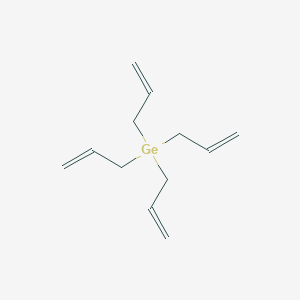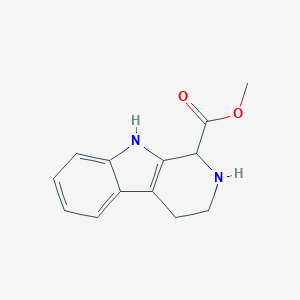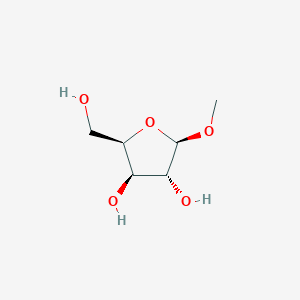
Methyl beta-D-xylofuranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl beta-D-xylofuranoside, also known as MeXyl, is a monosaccharide that belongs to the class of furanoses. It is a white crystalline compound that has a sweet taste. MeXyl has found numerous applications in scientific research and is widely used in the field of biochemistry and molecular biology.
Mécanisme D'action
Methyl beta-D-xylofuranoside acts as a competitive inhibitor of various enzymes that catalyze the hydrolysis of xylooligosaccharides. It binds to the active site of the enzyme and prevents the substrate from binding, thereby inhibiting the enzymatic activity.
Effets Biochimiques Et Physiologiques
Methyl beta-D-xylofuranoside has been shown to have various biochemical and physiological effects. It has been reported to have antioxidant properties and can scavenge free radicals. Methyl beta-D-xylofuranoside has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl beta-D-xylofuranoside has several advantages as a substrate for enzymatic assays. It is readily available, inexpensive, and has a high purity. However, Methyl beta-D-xylofuranoside has some limitations as well. It is not stable in aqueous solutions and can undergo hydrolysis, which can affect the accuracy of the results. Methyl beta-D-xylofuranoside is also not a natural substrate for many enzymes, and the results obtained using Methyl beta-D-xylofuranoside as a substrate may not reflect the actual activity of the enzyme.
Orientations Futures
There are several future directions for the use of Methyl beta-D-xylofuranoside in scientific research. One area of research is the development of new enzymatic assays using Methyl beta-D-xylofuranoside as a substrate. Another area of research is the synthesis of new compounds using Methyl beta-D-xylofuranoside as a precursor. Methyl beta-D-xylofuranoside can also be used as a model compound for the study of the enzymatic hydrolysis of polysaccharides. Further research is needed to fully understand the biochemical and physiological effects of Methyl beta-D-xylofuranoside and its potential applications in the food and pharmaceutical industries.
Conclusion:
In conclusion, Methyl beta-D-xylofuranoside is a versatile compound that has found numerous applications in scientific research. It is widely used as a substrate in enzymatic assays and as a precursor for the synthesis of other important compounds. Methyl beta-D-xylofuranoside has several advantages as a substrate, but also has some limitations. Further research is needed to fully understand the potential applications of Methyl beta-D-xylofuranoside in the food and pharmaceutical industries.
Méthodes De Synthèse
Methyl beta-D-xylofuranoside can be synthesized by the hydrolysis of xylan, which is a polysaccharide that is found in plant cell walls. The hydrolysis of xylan results in the formation of xylose, which can be further converted into Methyl beta-D-xylofuranoside by the addition of a methyl group to the furanose ring.
Applications De Recherche Scientifique
Methyl beta-D-xylofuranoside has found numerous applications in scientific research. It is widely used as a substrate in enzymatic assays for the determination of the activity of various enzymes such as xylanases, xylosidases, and arabinofuranosidases. Methyl beta-D-xylofuranoside is also used as a precursor for the synthesis of other important compounds such as xylooligosaccharides, which are used as prebiotics in the food industry.
Propriétés
Numéro CAS |
1824-97-1 |
|---|---|
Nom du produit |
Methyl beta-D-xylofuranoside |
Formule moléculaire |
C6H12O5 |
Poids moléculaire |
164.16 g/mol |
Nom IUPAC |
(2R,3R,4R,5R)-2-(hydroxymethyl)-5-methoxyoxolane-3,4-diol |
InChI |
InChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(2-7)11-6/h3-9H,2H2,1H3/t3-,4+,5-,6-/m1/s1 |
Clé InChI |
NALRCAPFICWVAQ-JGWLITMVSA-N |
SMILES isomérique |
CO[C@H]1[C@@H]([C@H]([C@H](O1)CO)O)O |
SMILES |
COC1C(C(C(O1)CO)O)O |
SMILES canonique |
COC1C(C(C(O1)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



